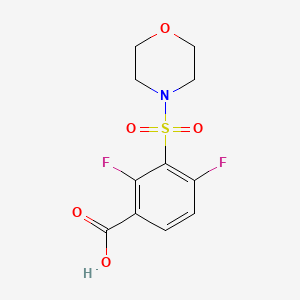

2,4-Difluoro-3-(morpholin-4-ylsulfonyl)benzoic acid

Descripción

2,4-Difluoro-3-(morpholin-4-ylsulfonyl)benzoic acid (CAS: 1243046-94-7) is a fluorinated benzoic acid derivative featuring a morpholine sulfonyl group at the 3-position and fluorine substituents at the 2- and 4-positions of the aromatic ring. This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing bioactive molecules targeting sulfonamide-mediated pathways . Its structural complexity arises from the combination of electron-withdrawing fluorine atoms and the sulfonamide-morpholine moiety, which influence its physicochemical properties and reactivity.

Propiedades

IUPAC Name |

2,4-difluoro-3-morpholin-4-ylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2NO5S/c12-8-2-1-7(11(15)16)9(13)10(8)20(17,18)14-3-5-19-6-4-14/h1-2H,3-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQHVAVXPWVYGMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F2NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2,4-Difluoro-3-(morpholin-4-ylsulfonyl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a benzoic acid core with two fluorine atoms and a morpholine sulfonyl group. This unique configuration may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The morpholine moiety can enhance solubility and facilitate cellular uptake, while the sulfonyl group may play a crucial role in binding to target proteins.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against a range of bacterial and fungal strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15.6 µg/mL | Bactericidal |

| Escherichia coli | 31.2 µg/mL | Bacteriostatic |

| Candida albicans | 7.8 µg/mL | Antifungal |

These results suggest that the compound has potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies indicate that it may inhibit cell proliferation in various cancer cell lines through apoptosis induction.

Case Studies

- Antimicrobial Efficacy Study

- Anticancer Mechanism Exploration

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

Research indicates that 2,4-Difluoro-3-(morpholin-4-ylsulfonyl)benzoic acid acts as an inhibitor of integrins, specifically targeting the α4 integrin pathway. This pathway is crucial in mediating inflammatory responses. Inhibitors of α4 integrins have been shown to reduce inflammation in conditions such as multiple sclerosis and other autoimmune diseases.

Case Study:

A study published in a patent document describes the synthesis of this compound and its efficacy in inhibiting VCAM-1/α4β1 and VCAM-1/α4β7 binding, which are critical in the adhesion process during inflammation . The compound exhibited high selectivity for α4β7 over α4β1, suggesting its potential use in treating conditions where α4β7 is predominantly involved.

Cancer Therapeutics

The compound has also been evaluated for its anti-cancer properties. It is part of a class of compounds that inhibit anti-apoptotic Bcl-2 proteins, which are often overexpressed in various cancers, leading to resistance against chemotherapy.

Case Study:

In a study focusing on cancer treatment strategies, this compound was shown to enhance the efficacy of chemotherapeutic agents by reducing the survival rates of cancer cells that express Bcl-2 proteins . This suggests that the compound could be developed into a therapeutic agent for cancers such as breast cancer and chronic lymphocytic leukemia.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound aids in optimizing its efficacy and selectivity for target receptors.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been characterized to understand its absorption, distribution, metabolism, and excretion (ADME). Preliminary studies suggest favorable properties for oral administration due to its stability and solubility characteristics.

Comparación Con Compuestos Similares

3,5-Difluorobenzoic Acid (CAS: 455-40-3)

- Structure : Differs in the absence of the morpholine sulfonyl group and fluorine positions (3,5- vs. 2,4-difluoro substitution).

- Properties : Lower molecular weight (158.10 g/mol vs. ~341.31 g/mol for the target compound) and higher solubility in polar solvents due to reduced steric hindrance .

- Applications : Used as a building block in agrochemicals and liquid crystals, lacking the sulfonamide functionality required for enzyme inhibition.

2,4-Difluoro-3-hydroxybenzoic Acid

- Synthesis : Prepared via methoxylation, reduction, and hydrolysis of 3,4,5-trifluoronitrobenzene, contrasting with the sulfonylation steps required for the target compound .

- Reactivity : The hydroxyl group at the 3-position offers nucleophilic sites for esterification, whereas the sulfonyl-morpholine group in the target compound enables hydrogen bonding and enzyme interaction .

Morpholine Sulfonyl-Substituted Benzoic Acids

4-Methyl-3-(morpholine-4-sulfonyl)benzoic Acid (CAS: 300383-08-8)

- Structure : Shares the morpholine sulfonyl group but replaces fluorine atoms with a methyl group at the 4-position.

- Physicochemical Impact : Methyl substitution increases hydrophobicity (logP ~1.5 vs. ~0.8 for the target compound), affecting membrane permeability .

- Biological Relevance : Demonstrated in kinase inhibitor scaffolds due to sulfonamide-mediated protein binding .

2,3-Dimethoxy-5-(morpholin-4-ylsulfonyl)benzoic Acid

- Modifications : Methoxy groups at 2- and 3-positions enhance electron density, reducing electrophilicity compared to the fluorine-substituted target compound.

- Applications : Used in organic synthesis for charge-transfer complexes, highlighting the role of substituents in electronic tuning .

Sulfonamide Derivatives with Halogenation

4-Chloro-3-{2-(morpholin-4-yl)phenylsulfamoyl}benzoic Acid (CAS: 380349-02-0)

5-Bromo-2,4-difluoro-3-(triethylsilyl)benzoic Acid (CAS: 651027-08-6)

- Functionalization : Bromine and triethylsilyl groups enable cross-coupling reactions, unlike the morpholine sulfonyl group’s hydrogen-bonding capacity.

- Synthetic Utility : Intermediate in Suzuki-Miyaura couplings, contrasting with the target compound’s role in sulfonamide drug development .

Structural and Functional Analysis

Impact of Fluorine Substitution

- Electron Effects: The 2,4-difluoro pattern deactivates the aromatic ring, directing electrophilic substitution to the 5-position. This contrasts with non-fluorinated analogs (e.g., benzoic acid derivatives in Solidago virgaurea), which exhibit higher antioxidant activity due to free hydroxyl groups .

- Metabolic Stability : Fluorine atoms reduce oxidative metabolism, enhancing bioavailability compared to hydroxylated analogs like protocatechuic acid .

Role of Morpholine Sulfonyl Group

- Hydrogen Bonding : The sulfonamide nitrogen and morpholine oxygen participate in H-bonding with biological targets, a feature absent in simpler sulfonic acids (e.g., 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid) .

- Conformational Flexibility : The morpholine ring’s chair conformation optimizes spatial orientation for receptor binding, unlike rigid analogs such as 4-[(morpholin-4-ylsulfonyl)methyl]benzoic acid .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,4-Difluoro-3-(morpholin-4-ylsulfonyl)benzoic acid?

- Answer : The synthesis typically involves sequential halogenation and sulfonylation of a benzoic acid precursor. For example, halogenation (fluorination) at the 2- and 4-positions can be followed by sulfonylation using morpholine derivatives. Evidence from analogous compounds suggests that protecting group strategies may be required to ensure regioselectivity .

Q. What analytical techniques are suitable for characterizing this compound?

- Answer : Key methods include:

- FTIR spectroscopy : To confirm functional groups (e.g., sulfonyl, carboxylic acid) by comparing experimental peaks with theoretical vibrational spectra .

- HPLC : For purity assessment, using conditions similar to those applied for sulfonated benzoic acid derivatives (e.g., Chromolith columns, 2 μL injection volume, 22°C) .

- NMR : To verify substitution patterns and morpholine integration .

Q. How stable is this compound under varying storage conditions?

- Answer : Stability studies for structurally related sulfonated benzoic acids recommend storage at 2–8°C to prevent degradation of the sulfonyl group or hydrolysis of the morpholine ring. Long-term stability should be monitored via accelerated degradation studies under acidic/alkaline conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents?

- Answer : Compare analogs with modifications to the fluorine positions, morpholine sulfonyl group, or carboxylic acid moiety. For example:

- Replace morpholine with other amines (e.g., piperidine) to assess sulfonamide interactions.

- Test fluorination patterns against enzyme inhibition (e.g., dopamine modulation, as seen in related difluorobenzoic acids) .

- Method : Use computational docking (e.g., molecular dynamics) paired with in vitro assays (e.g., enzyme kinetics) .

Q. What challenges arise in developing quantitative analytical methods for this compound in complex matrices?

- Answer : Interference from structurally similar compounds (e.g., other sulfonated aromatics) requires optimized chromatographic separation. A dual-column HPLC approach, as described for parabens and hydroxybenzoic acids, can enhance resolution. Internal standards like deuterated analogs (e.g., 3,5-difluorobenzoic acid-d₃) improve quantification accuracy .

Q. How can contradictory spectral data (e.g., FTIR vs. theoretical predictions) be resolved?

- Answer : Discrepancies in vibrational spectra often arise from solvent effects or crystal packing. Use density functional theory (DFT) simulations with solvent models (e.g., PCM) to align experimental and theoretical IR peaks. Cross-validate with Raman spectroscopy for non-polar groups .

Q. What is the reactivity of the morpholin-4-ylsulfonyl group under nucleophilic or electrophilic conditions?

- Answer : The sulfonyl group is electron-withdrawing, directing electrophilic substitution to meta/para positions. Nucleophilic attack (e.g., hydrolysis) is mitigated by the morpholine ring’s steric protection. Kinetic studies under acidic/basic conditions can quantify degradation pathways .

Q. How might this compound interact with enzymatic targets like caspases or cytochrome P450?

- Answer : The sulfonamide moiety may act as a hydrogen-bond acceptor, mimicking natural substrates. For caspases, competitive inhibition assays (e.g., fluorogenic substrates) can test activity. For cytochrome P450, metabolic stability assays (e.g., liver microsomes) are recommended, referencing morpholine-containing inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.